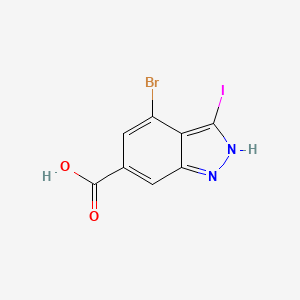

3-溴-6-甲基-5-硝基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

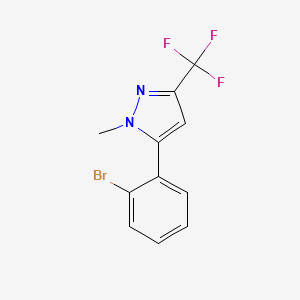

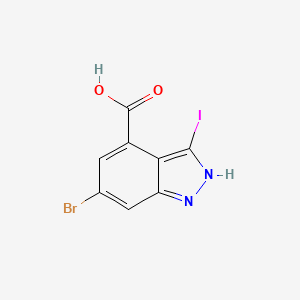

The compound 3-Bromo-6-methyl-5-nitro-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives have been studied for their biological activities, including their role as inhibitors of nitric oxide synthase (NOS) enzyme activity. The substitution of the indazole ring with bromine and nitro groups at specific positions can significantly affect the compound's biological properties and potency as an inhibitor .

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole, similar compounds such as 3-bromo-1-methyl-7-nitro-1H-indazole have been synthesized and characterized. These compounds are typically synthesized through a series of chemical reactions that introduce the desired functional groups into the indazole ring system. The synthesis process is followed by purification and characterization techniques such as X-ray diffraction and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methyl-5-nitro-1H-indazole can be analyzed through techniques like X-ray diffraction and NMR spectroscopy. These methods provide information about the dihedral angles and the overall geometry of the molecule. For similar compounds, the crystal structures have shown intermolecular interactions, such as halogen bonds, which can influence the compound's stability and reactivity. DFT B3LYP calculations with a 6-311++G(d,p) basis set can be used to predict molecular parameters and compare them with experimental data .

Chemical Reactions Analysis

Indazole derivatives, including those substituted with bromine and nitro groups, can participate in various chemical reactions. The presence of these functional groups can make the compound more reactive towards certain reagents or conditions. For instance, the bromine atom might be susceptible to nucleophilic substitution reactions, while the nitro group could be involved in redox reactions. The specific reactivity patterns of 3-Bromo-6-methyl-5-nitro-1H-indazole would need to be studied in detail to understand its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-methyl-5-nitro-1H-indazole, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of a bromine atom and a nitro group is likely to affect the compound's electron distribution, polarity, and overall reactivity. These properties are crucial for determining the compound's suitability for use in various applications, including medicinal chemistry. The intermolecular interactions observed in crystal structures can also provide insights into the compound's properties in the solid state .

科学研究应用

Structural Analysis and Molecular Interaction

The structural properties and molecular interactions of 3-Bromo-6-methyl-5-nitro-1H-indazole have been investigated through X-ray diffraction and NMR spectroscopy. These studies highlight the compound's crystal and molecular structures, providing insights into its potential applications in various fields, including materials science and chemical engineering. The dihedral angles obtained in crystal structures align well with molecular parameters calculated using DFT B3LYP calculations, signifying the compound's relevance in structural chemistry and molecular modeling studies (Cabildo et al., 2011).

Nitric Oxide Synthase Inhibition

Research on 7-nitro indazole derivatives, including 3-Bromo-6-methyl-5-nitro-1H-indazole, has revealed their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity. This property is crucial for understanding the biological activities of nitric oxide and has implications in the development of therapeutic agents targeting various pathophysiological processes (Bland-Ward & Moore, 1995).

Effects on Behavior and Vigilance

Studies involving 3-Bromo-6-methyl-5-nitro-1H-indazole have explored its impact on general behavior, vigilance stages, and EEG power spectra in animal models. These studies are vital for understanding the neurological effects of NOS inhibitors and their potential therapeutic applications in treating various neurological conditions (Dzoljic et al., 1997).

安全和危害

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take in case of exposure .

属性

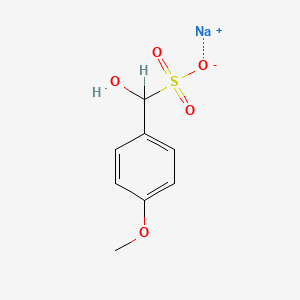

IUPAC Name |

3-bromo-6-methyl-5-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOGUISZUYCHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646664 |

Source

|

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-5-nitro-1H-indazole | |

CAS RN |

1000343-58-7 |

Source

|

| Record name | 3-Bromo-6-methyl-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)